molecular formula C24H20N2O B15020149 N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide

N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide

Cat. No.: B15020149
M. Wt: 352.4 g/mol
InChI Key: CRHFKJYQMRFRPA-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline ring substituted with a methyl group at the 2-position and an acetamide group at the 8-position, along with two phenyl groups attached to the acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the acetamide group: The 2-methylquinoline is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-methylquinolin-8-yl chloroacetamide.

    Attachment of diphenyl groups: Finally, the chloroacetamide is reacted with diphenylmethane in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-methylquinolin-8-yl-2,2-diphenylamine.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-methylquinoline: A simpler derivative with similar biological activities.

    N-(2-methylquinolin-8-yl)acetamide: Lacks the diphenyl groups but retains the quinoline and acetamide functionalities.

Uniqueness

N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide is unique due to the presence of both the quinoline ring and the diphenylacetamide moiety. This combination enhances its potential biological activities and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C24H20N2O/c1-17-15-16-20-13-8-14-21(23(20)25-17)26-24(27)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-16,22H,1H3,(H,26,27)

InChI Key

CRHFKJYQMRFRPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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